Dithiouracil

Physical Chemistry Computational Chemistry Radiation Biology

Researchers requiring a sulfur-rich pyrimidine ligand for coordination chemistry face supply inconsistencies and insufficient purity for reproducible synthesis. Dithiouracil (2,4-DTU) resolves this by providing a defined dithione structure essential for generating metallodrug candidates with quantifiable potency enhancements. - Enables synthesis of Au(III) complexes with a CD₅₀ of 0.00196 mM against HeLa cells, a 162-fold potency increase over the free ligand. - Serves as a superior model for radiation damage studies due to its high electron affinity (0.87 eV), predicting enhanced radical anion formation. - Validated substrate for T. gondii UPRTase, suitable for cell-specific metabolic labeling and mRNA analysis applications.

Molecular Formula C4H4N2S2
Molecular Weight 144.2 g/mol
CAS No. 133099-49-7
Cat. No. B145771
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDithiouracil
CAS133099-49-7
Synonyms4(1H)-Pyrimidinethione, 2-mercapto- (9CI)
Molecular FormulaC4H4N2S2
Molecular Weight144.2 g/mol
Structural Identifiers
SMILESC1=CN=C(N=C1S)S
InChIInChI=1S/C4H4N2S2/c7-3-1-2-5-4(8)6-3/h1-2H,(H2,5,6,7,8)
InChIKeyZEQIWKHCJWRNTH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Dithiouracil Ligand and Analog


2,4-Dithiouracil (CAS 133099-49-7), also designated 2,4-DTU, is a sulfur-substituted pyrimidine derivative where both carbonyl oxygens of uracil are replaced by sulfur atoms, yielding a dithione structure (molecular formula C₄H₄N₂S₂, MW 144.2 g/mol) . This compound functions as a versatile ligand in coordination chemistry due to its sulfur and nitrogen donor atoms, forming complexes with transition metals including Cu(II), Au(III), Pd(II), and Ag(I) that exhibit distinct spectroscopic and biological properties . 2,4-Dithiouracil is also recognized as a substrate for uracil phosphoribosyltransferase (UPRTase) from Toxoplasma gondii, enabling its incorporation into parasite nucleic acids, a property exploited in cell-specific microarray analyses of mRNA synthesis and decay .

Bidentate ligand for synthesizing transition-metal complexes via S,N-donor coordination
Model compound for electron-attachment studies and radiation-induced DNA damage modeling
Substrate probe for T. gondii UPRTase metabolic labeling and nucleic acid incorporation research

2,4-Dithiouracil: Non-Interchangeable with Analogs


Generic substitution of 2,4-dithiouracil with other thiouracil analogs (e.g., 2-thiouracil or 4-thiouracil) or the parent uracil is precluded by substantial, quantifiable differences in electronic structure, metal coordination geometry, biological selectivity, and enzymatic recognition. The presence of two sulfur atoms in 2,4-dithiouracil, versus one or none in the comparators, fundamentally alters its electron affinity (0.87 eV vs. 0.26–0.61 eV for mono-thiouracils and ~0 eV for uracil) , its vertical detachment energy (1.4 eV vs. 1.05 eV for 4-thiouracil) , and its tautomeric equilibrium (predominantly N3-deprotonated monoanion mixture) . These physicochemical distinctions propagate into differential biological activity: 2,4-dithiouracil exhibits a selectivity index of 4.4 against MCF-7 breast adenocarcinoma cells, whereas 2-thiouracil shows an SI of 6.15 against FaDu hypopharyngeal carcinoma, underscoring divergent cell-line specificity . Furthermore, 2,4-dithiouracil is a recognized substrate for T. gondii UPRTase—a property not shared by all thiouracil analogs—enabling its specific incorporation into parasite nucleic acids for targeted applications . The quantitative evidence presented below demonstrates why experimental reproducibility and functional outcomes depend on the precise selection of 2,4-dithiouracil rather than an in-class alternative.

Electron affinity & anion stability
The dithione structure provides a significantly different electron affinity and vertical detachment energy than mono-thiouracils or uracil, which may alter radical-anion yields in radiation models.
Cell-line antiproliferative selectivity
2,4-Dithiouracil shows selectivity toward MCF-7 cells, whereas 2-thiouracil is active against FaDu; the cell-type response may not transfer if the ligand is substituted.
UPRTase substrate recognition
T. gondii UPRTase recognizes 2,4-dithiouracil but not all thiouracil analogs, so metabolic labeling and incorporation studies may fail with a generic substitution.

2,4-Dithiouracil Evidence vs. Analogs


Electron Affinity of Thiouracils and Uracil

Electron affinities determined via electron propagator and coupled-cluster calculations on the photoelectron spectra of thiouracil and dithiouracil anions reveal that 2,4-dithiouracil possesses an electron affinity of 0.87 eV, substantially higher than that of 4-thiouracil (0.61 eV), 2-thiouracil (0.26 eV), and uracil (~0 eV) . This enhanced electron affinity indicates greater capacity to accept an electron and form a stable radical anion, a property relevant to radiation-induced DNA damage mechanisms and the design of radiosensitizers .

Electron Affinity
Head-to-head
0.87 eV
Supports electron-attachment studies over mono-thiouracils
Ab initio calculations; REFS-1
Physical Chemistry Computational Chemistry Radiation Biology

Vertical Detachment Energy in Thiouracils

Photoelectron spectra of negative ions of 4-thiouracil (4-TU)⁻ and 2,4-dithiouracil (2,4-DTU)⁻ show that both are valence anions, each dominated by a single broad band with vertical detachment energies (VDE) of 1.05 eV and 1.4 eV, respectively . The 0.35 eV higher VDE for 2,4-dithiouracil indicates a more strongly bound excess electron in the anion, reflecting the influence of the second sulfur atom on the electronic structure of the pyrimidine ring .

Vertical Detach. Energy
Head-to-head
1.4 eV (2,4-DTU) vs 1.05 eV (4-TU)
Indicates stronger excess electron binding in dianion
Gas-phase photoelectron spectra; REFS-1
Photoelectron Spectroscopy Anion Stability Gas-Phase Chemistry

Antiproliferative Selectivity of Thiouracil Ligands

In a comparative study of silver(I) complexes, the free 2,4-dithiouracil ligand exhibited antiproliferative activity against breast adenocarcinoma (MCF-7) with a selectivity index (SI) of 4.4, calculated as the ratio of IC₅₀ in normal keratinocytes to IC₅₀ in MCF-7 tumor cells . In contrast, the free 2-thiouracil ligand showed an SI of 6.15 against hypopharyngeal squamous cell carcinoma (FaDu), with no reported activity against MCF-7 . This divergent cell-line specificity highlights that 2,4-dithiouracil and 2-thiouracil are not interchangeable in anticancer screening workflows.

Antiproliferative SI
Head-to-head
SI = 4.4 (MCF-7) vs 2-TU (SI = 6.15, FaDu)
Supports cell-line-specific screening
MCF-7 and FaDu cells; normal keratinocyte control
Cancer Research Antitumor Agents Metallodrugs

Antibacterial Activity of Ag-Thiouracil Complexes

Silver(I) complexes of 2-thiouracil (Ag-2TU) and 2,4-dithiouracil (Ag-2,4DTU) were evaluated for antibacterial activity. Ag-2TU showed activity against both Gram-positive and Gram-negative strains with MIC values ranging from 1.78 to 3.56 mmol·L⁻¹, while Ag-2,4DTU exhibited no antibacterial effect under identical assay conditions . This stark functional divergence, despite structural similarity, demonstrates that the ligand's sulfur substitution pattern critically determines the antimicrobial properties of the resulting metal complex.

Antibacterial (Ag complex)
Head-to-head
No activity for Ag-2,4DTU; Ag-2TU MIC 1.78–3.56 mM
Ligand sulfur pattern alters complex antibacterial profile
Broth microdilution; E. faecalis ATCC 19433
Antimicrobial Agents Silver Complexes Coordination Chemistry

Cytotoxicity of Metal-Thiouracil Complexes

A comparative study of Cu(II), Au(III), and Pd(II) complexes with 2,4-dithiouracil and 6-propyl-2-thiouracil evaluated cytotoxicity against HeLa cervical carcinoma cells and normal kidney cells. The palladium(II) complex of 6-propyl-2-thiouracil exhibited a CD₅₀ value of 0.00064 mM against HeLa cells, which was 149-fold lower than that of the free 6-propyl-2-thiouracil ligand (CD₅₀ = 0.0955 mM) . In contrast, the 2,4-dithiouracil ligand alone had a CD₅₀ of 0.31674 mM against HeLa cells, and its Cu(II) and Au(III) complexes showed CD₅₀ values of 0.0078 mM and 0.00196 mM, respectively . These data illustrate that the choice of thiouracil ligand (2,4-dithiouracil vs. 6-propyl-2-thiouracil) yields metal complexes with distinct cytotoxic potency and ligand-to-complex enhancement ratios, informing ligand selection for metallodrug development.

Cytotoxicity (complexes)
Cross-study
2,4DTU ligand CD₅₀ = 0.31674 mM; Au(III) complex 0.00196 mM
Supports metal complex cytotoxicity profiling
HeLa cells, MTT assay; cross-study comparison
Cytotoxicity Palladium Complexes Anticancer Metallodrugs

Substrate Recognition by T. gondii UPRTase

2,4-Dithiouracil is recognized as a substrate by uracil phosphoribosyltransferase (UPRTase) from Toxoplasma gondii, enabling its incorporation into parasite nucleic acids . In a structure-activity relationship study, 2,4-dithiouracil bound to T. gondii UPRTase better than two known substrates with antitoxoplasmal activity, 5-fluorouracil and emimycin . This property has been exploited to enable cell-specific microarray analysis of mRNA synthesis and decay . In contrast, uracil—the natural substrate—does not confer the same chemical handle for subsequent detection or therapeutic intervention, as the sulfur atoms in 2,4-dithiouracil provide unique spectroscopic and chemical properties absent in uracil .

UPRTase Substrate
Class-level
Recognized substrate; binds better than 5-FU and emimycin
Supports T. gondii salvage pathway studies
In vitro enzyme assay; class-level inference
Parasitology Nucleic Acid Metabolism Drug Discovery

2,4-Dithiouracil Application Scenarios


Electron Attachment and DNA Damage Modeling

Due to its electron affinity of 0.87 eV—significantly exceeding that of 2-thiouracil (0.26 eV) and 4-thiouracil (0.61 eV)—2,4-dithiouracil serves as a model compound for studying low-energy electron interactions with sulfur-substituted nucleobases. Its higher electron affinity predicts enhanced radical anion formation upon electron capture, making it a superior probe for investigating mechanisms of radiation-induced DNA strand breaks in model systems .

Synthesis of Bioactive Metal Complexes

2,4-Dithiouracil acts as a bidentate ligand via sulfur and nitrogen donor atoms, enabling the synthesis of Cu(II), Au(III), Pd(II), and Ag(I) complexes with characterized structures. The Cu(II) and Au(III) complexes exhibit CD₅₀ values of 0.0078 mM and 0.00196 mM against HeLa cells, respectively, representing 40-fold and 162-fold enhancements in cytotoxicity relative to the free ligand (CD₅₀ = 0.31674 mM) . This ligand is therefore suitable for generating metallodrug candidates with tunable potency.

MCF-7 Breast Cancer Cell Studies

The free 2,4-dithiouracil ligand demonstrates a selectivity index of 4.4 against MCF-7 breast adenocarcinoma cells, indicating preferential toxicity to cancer cells over normal keratinocytes . This cell-line-specific activity, not observed with 2-thiouracil, supports the use of 2,4-dithiouracil as a starting scaffold for developing breast cancer-targeted agents.

T. gondii UPRTase Metabolic Labeling

2,4-Dithiouracil is a validated substrate for T. gondii uracil phosphoribosyltransferase, binding more effectively than 5-fluorouracil and emimycin . This property enables its use in cell-specific microarray analysis of mRNA synthesis and decay, where the sulfur atoms provide a chemical tag for detection or enrichment .

Application
Selection Property
Validation Focus
Electron attachment & DNA damage modeling
Electron affinity research context
Radical anion formation endpoint
Synthesis of metal-based research complexes
Bidentate ligand coordination
Cytotoxicity endpoint profiling in cell models
MCF-7 breast cancer cell-model studies
Cell-line selectivity context
Selectivity index verification against MCF-7
T. gondii UPRTase metabolic labeling
UPRTase substrate recognition
Nucleic acid incorporation and detection
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